

Validation of antiviral activity of novel tetrahydroindole-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

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Novel Indole-2-Carboxylic Acid Derivatives Demonstrate Potent Antiviral Activity

A comparative analysis of novel indole-2-carboxylic acid derivatives reveals significant antiviral efficacy against a range of viruses, including Influenza A, Coxsackie B3, and Human Immunodeficiency Virus type 1 (HIV-1). These compounds exhibit promising inhibitory effects, with some derivatives showing activity comparable to or exceeding that of established antiviral drugs.

Recent studies have focused on the synthesis and evaluation of indole-2-carboxylic acid and its derivatives as a promising scaffold for the development of new antiviral agents. While the initial focus of this guide was on tetrahydroindole-2-carboxylic acid derivatives, the currently available scientific literature provides more extensive data on the broader class of indole-2-carboxylic acid derivatives. This guide presents a comprehensive comparison of the antiviral activity of these compounds, supported by experimental data and detailed methodologies.

Comparative Antiviral Activity

The antiviral efficacy of various indole-2-carboxylate and indole-2-carboxylic acid derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), defined as the ratio of CC50

to IC50, are summarized below. A higher SI value indicates a more favorable safety profile for the compound.

Activity Against RNA Viruses: Influenza A and Coxsackie B3

A series of novel indole-2-carboxylate derivatives were screened for their antiviral activity against Influenza A/FM/1/47 and Coxsackie B3 (Cox B3) viruses. The cytopathic effect (CPE) inhibitory assay was utilized to determine the IC50 values.[\[1\]](#)[\[2\]](#) Several compounds demonstrated potent inhibitory activity.[\[1\]](#)

Compound	Virus	IC50 ($\mu\text{mol/L}$)	CC50 ($\mu\text{mol/L}$)	SI (CC50/IC50)	Reference Compound	Ref. IC50 ($\mu\text{mol/L}$)
8e	Influenza A	8.13	>100	>12.3	Oseltamivir	6.43
8f	Influenza A	9.43	>100	>10.6	Oseltamivir	6.43
14f	Influenza A	7.53	91.1	12.1	Oseltamivir	6.43
2f	Cox B3	1.59	>100	>62.9	Ribavirin	1058.68
3f	Cox B3	4.55	>100	>22.0	Ribavirin	1058.68
8f	Cox B3	7.18	122.8	17.1	Ribavirin	1058.68
17f	Cox B3	10.56	>100	>9.5	Ribavirin	1058.68

Table 1: Antiviral activity of selected indole-2-carboxylate derivatives against Influenza A and Coxsackie B3 viruses.[\[1\]](#)

Notably, compounds 8e, 8f, and 14f showed IC50 values against Influenza A that were comparable to the positive control, oseltamivir.[\[1\]](#) Against Coxsackie B3, compounds 2f, 3f, 8f, and 17f exhibited potent inhibitory activity at low micromolar concentrations, with compound 8f displaying the highest selectivity index of 17.1.[\[1\]](#)

Activity Against HIV-1: Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[\[3\]](#)[\[4\]](#)[\[5\]](#) These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the active site of the enzyme. [\[3\]](#)[\[5\]](#)[\[6\]](#)

Compound	Target	IC50 (μM)	CC50 (μM)	Reference Compound	Ref. IC50 (μM)
1	HIV-1 Integrase	32.37	>100	-	-
4a	HIV-1 Integrase	10.06	>100	-	-
4b	HIV-1 Integrase	15.70	>100	-	-
17a	HIV-1 Integrase	3.11	>100	-	-
20a	HIV-1 Integrase	0.13	>100	-	-

Table 2: Inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.[\[3\]](#)[\[5\]](#)

Structural optimizations of the parent compound 1 led to the development of derivatives with significantly enhanced inhibitory activity.[\[3\]](#) Compound 17a showed a marked improvement with an IC₅₀ of 3.11 μM, and further optimization yielded compound 20a with a potent IC₅₀ of 0.13 μM.[\[3\]](#)[\[5\]](#)

Experimental Protocols

The validation of the antiviral activity of these novel compounds relies on standardized and reproducible experimental protocols.

In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the virus-induced destruction of host cells (cytopathic effect).

- Cell Preparation: A monolayer of suitable host cells (e.g., Vero or MDCK cells) is seeded in 96-well plates and incubated until confluent.[7][8]
- Compound Dilution: The test compounds are serially diluted to various concentrations in cell culture medium.[7]
- Infection and Treatment: The cell monolayers are infected with a specific titer of the virus. After a viral adsorption period, the medium is replaced with the medium containing the different concentrations of the test compounds.[8] Control wells include cells with virus only (virus control), cells with compound only (toxicity control), and untreated, uninfected cells (cell control).[7]
- Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells.[3]
- Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or by using a cell viability assay, such as staining with neutral red or crystal violet.[3][7][8] The absorbance is then read using a spectrophotometer.
- Data Analysis: The IC₅₀ (the concentration of the compound that inhibits CPE by 50%) and CC₅₀ (the concentration of the compound that reduces cell viability by 50%) are calculated by regression analysis of the dose-response curves. The Selectivity Index (SI) is then calculated as CC₅₀/IC₅₀.[7]

HIV-1 Integrase Strand Transfer Inhibition Assay

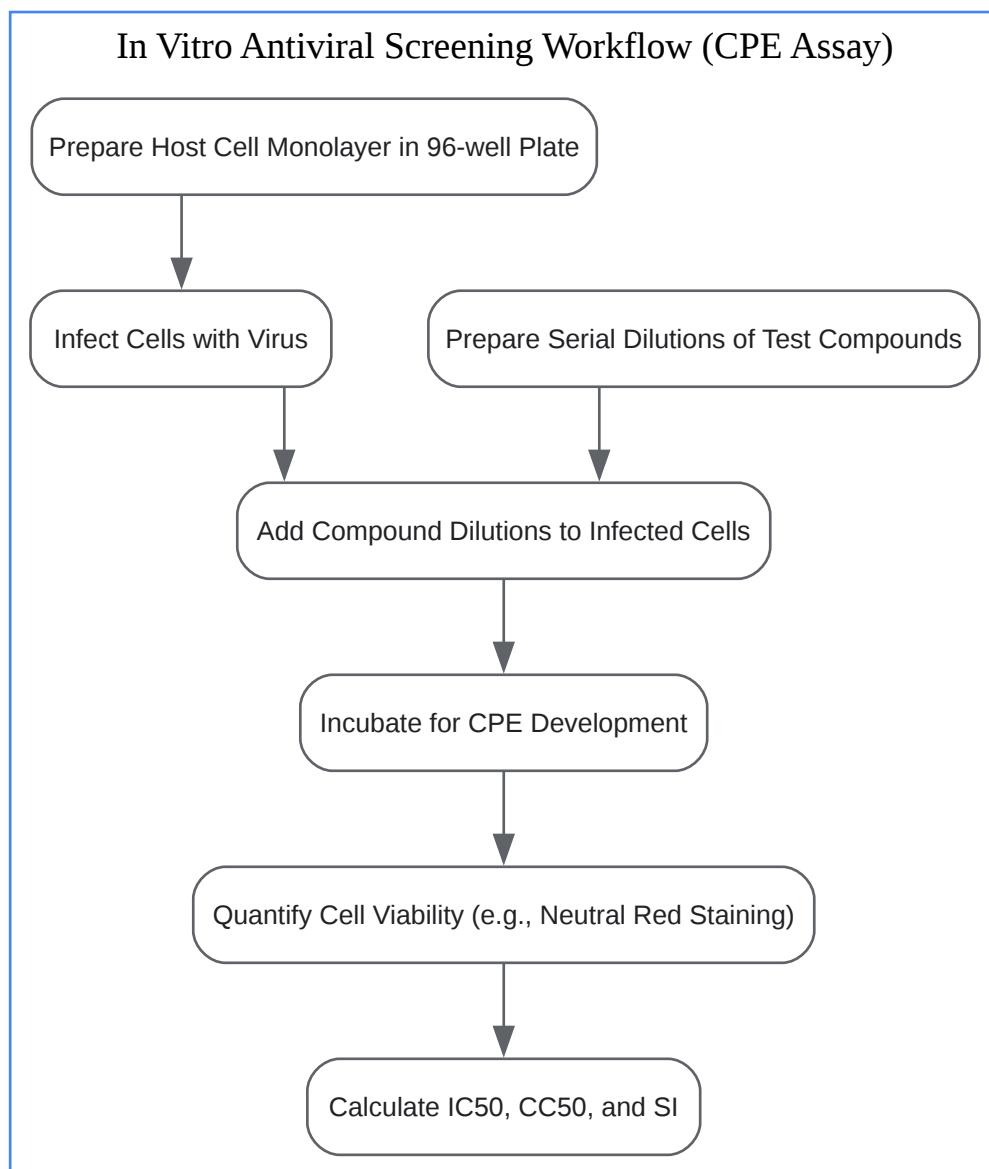
This biochemical assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integration process.

- Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (mimicking the viral DNA end), and an acceptor DNA substrate (mimicking the host DNA).[9]

- Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known integrase inhibitor, such as raltegravir, is used as a positive control. [9]
- Reaction Initiation and Incubation: The reaction is initiated by the addition of Mg²⁺ or Mn²⁺ cations and incubated at 37°C to allow for the strand transfer reaction to occur.[9]
- Detection of Strand Transfer Products: The products of the strand transfer reaction are detected. This can be achieved through various methods, including gel electrophoresis and autoradiography if using radiolabeled DNA, or through ELISA-based assays that use labeled DNA substrates.[9][10]
- Data Analysis: The amount of strand transfer product is quantified, and the IC₅₀ value, representing the concentration of the compound that inhibits the integrase activity by 50%, is determined from the dose-response curve.

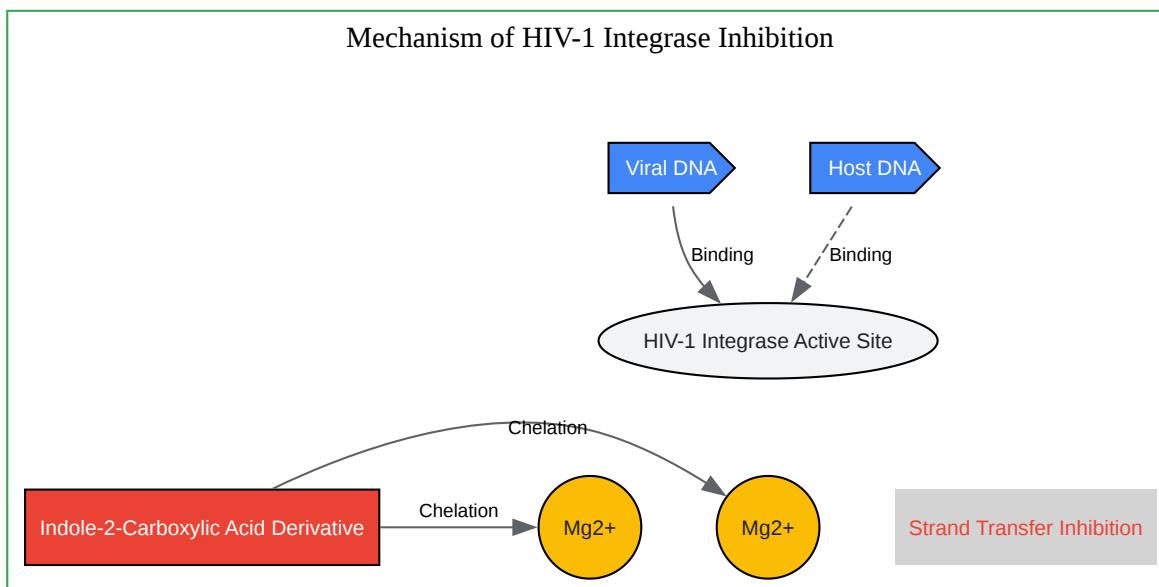
Visualizing the Process

To better understand the experimental workflow and the mechanism of action of these compounds, the following diagrams are provided.



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General workflow for in vitro antiviral activity screening.



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Inhibition of HIV-1 integrase by chelation of Mg²⁺ ions.

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